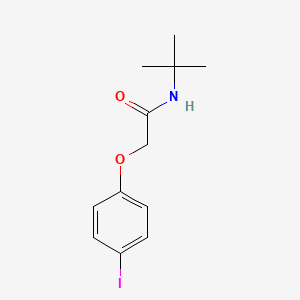

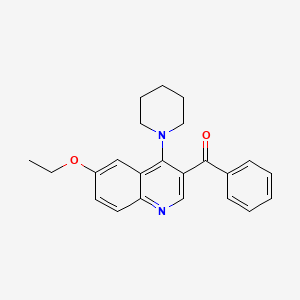

![molecular formula C19H30N2O4S B2542627 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺 CAS No. 921998-23-4](/img/structure/B2542627.png)

N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" is a novel chemical entity that appears to be related to a class of sulfonamide derivatives. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties. They often serve as a scaffold for the development of new therapeutic agents due to their ability to inhibit enzymes like carbonic anhydrases .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. For instance, novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole, which involved the generation of 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with various amines and aldehydes . Similarly, sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to various aromatic or heteroaromatic systems. The compound of interest likely contains a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. This ring system has been shown to be synthetically accessible through a ring-forming cascade facilitated by the presence of an unprotected primary sulfonamide group .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including cyclocondensation processes. For example, 4-chloro-3-nitrobenzenesulfonamide was used to produce [1,4]oxazepine-based primary sulfonamides through a reaction with bis-electrophilic phenols . The primary sulfonamide functionality is crucial for these reactions, as it enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific molecular structures. However, they generally exhibit good solubility in polar solvents due to the polar nature of the sulfonamide group. The antibacterial and antiproliferative activities of these compounds are often evaluated in vitro, with some showing significant activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on cancer cell lines like MCF7 . The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide" would likely share some of these properties, but specific data would be required for a comprehensive analysis.

科学研究应用

药物开发中的代谢优化

N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺参与了选择性内皮素受体拮抗剂的开发。Humphreys 等人(2003 年)在“异种生物”一文中讨论了优化相关化合物以提高代谢稳定性。这项研究强调了了解这些化合物的代谢对于增强其药代动力学特性以用于潜在治疗应用的重要性 (Humphreys 等人,2003 年)。

双重血管紧张素 II 和内皮素 A 受体拮抗剂

在寻找有效的治疗高血压的方法时,Murugesan 等人(2002 年)在“药物化学杂志”中描述了双重血管紧张素 II 和内皮素 A 受体拮抗剂的合成。这些化合物在结构上与 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺有关,代表了一种新型的高血压治疗方法 (Murugesan 等人,2002 年)。

苯并咪唑连接的恶二杂环杂环杂化物

Almansour 等人(2016 年)在“分子”中探讨了苯并咪唑连接的恶二杂环杂环杂化物的合成。这些化合物与 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺的化学类别相关,在非线性光学(NLO)应用中具有潜力。他们的研究突出了这些化合物在科学研究中的多功能性,尤其是在材料科学领域 (Almansour 等人,2016 年)。

强效内皮素受体拮抗剂的开发

Murugesan 等人(2003 年)在“药物化学杂志”中详细介绍了高效且口服活性 ET(A) 选择性拮抗剂的发现。这些化合物包括 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二杂环-8-基)-2-甲基丙烷-1-磺酰胺的变体,为设计治疗充血性心力衰竭等疾病的有效疗法提供了见解 (Murugesan 等人,2003 年)。

属性

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRMUNSMMMWUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

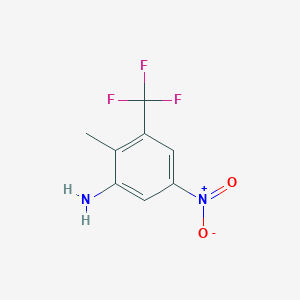

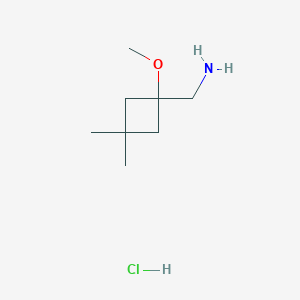

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)

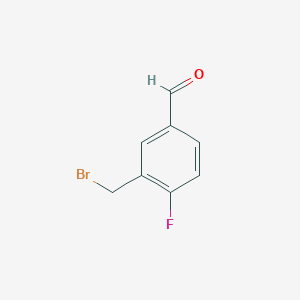

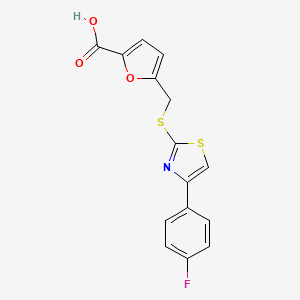

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)

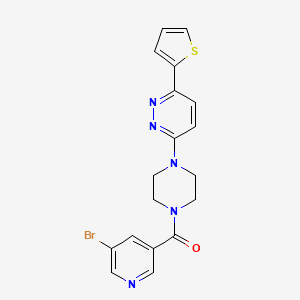

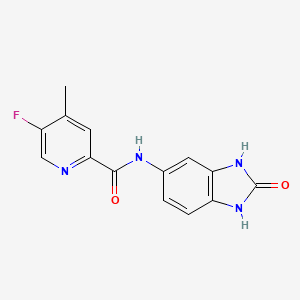

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylpropan-2-amine](/img/structure/B2542567.png)